Mono-2-hydroxybutyl Phthalate
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Overview
Description
Mono-2-hydroxybutyl Phthalate, also known as 1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester, is a phthalate ester with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is primarily used as a metabolite in various biochemical applications and is known for its role in the study of phthalate exposure and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono-2-hydroxybutyl Phthalate can be synthesized through the esterification of phthalic anhydride with 2-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Mono-2-hydroxybutyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 2-hydroxybutanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-hydroxybutanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Mono-2-hydroxybutyl Phthalate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Mono-2-hydroxybutyl Phthalate exerts its effects primarily through its interaction with nuclear receptors and hormone pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism, leading to various biological effects . The compound can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes .
Comparison with Similar Compounds
Monobutyl Phthalate: Another phthalate ester with similar applications and effects.
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting properties.
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): A phthalate alternative used in various consumer products.
Uniqueness: Mono-2-hydroxybutyl Phthalate is unique due to its specific hydroxyl functional group, which allows for distinct chemical reactions and interactions compared to other phthalates. This functional group also makes it a valuable reference material in studies of phthalate metabolism and toxicity .
Properties
CAS No. |
856985-72-3 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15) |
InChI Key |
ZJRDYUFNRHQEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester; _x000B_1,2-Butanediol Phthalate |
Origin of Product |
United States |
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